Carglumic acid

概要

説明

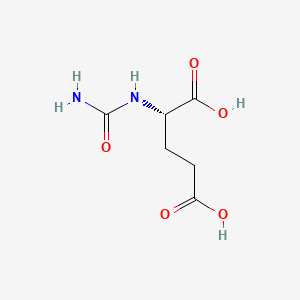

カルグルミン酸は、(2S)-2-(カルバモイルアミノ)ペンタン二酸としても知られており、N-アセチルグルタミン酸の合成構造アナログです。これは主に、血液中のアンモニアレベルの上昇を特徴とする高アンモニア血症の治療に使用されます。 この化合物は、尿素サイクルを阻害するまれな遺伝性疾患であるN-アセチルグルタミン酸シンターゼ欠損症の患者に特に効果的です .

準備方法

合成経路と反応条件

カルグルミン酸は、出発物質であるL-グルタミン酸を含む一連の化学反応によって合成できます。合成経路は通常、制御された条件下でカルバモイルクロリドなどの試薬を使用して、L-グルタミン酸のカルバモイル化を伴います。 反応は水性媒体中で行われ、生成物は結晶化によって精製されます .

工業生産方法

工業的な環境では、カルグルミン酸は同様の合成経路を使用して、より大規模に製造されます。このプロセスは、最終生成物が医薬品規格を満たすように、高純度の試薬と高度な精製技術の使用を伴います。 工業生産方法は、高収率、純度、および費用対効果を強調しています .

化学反応の分析

Chemical Profile of Carglumic Acid

Structure : (2S)-2-(carbamoylamino)pentanedioic acid (C₆H₁₀N₂O₅; molecular weight 190.16) .

Properties :

-

Sparingly soluble in boiling water, slightly soluble in cold water .

-

Resistant to hydrolysis by amino-acetylase and cytosolic aminocyclase .

Stability and Degradation Reactions

Forced degradation studies under stress conditions revealed the following:

| Condition | Degradation (%) | Mass Balance (%) | Purity (%) |

|---|---|---|---|

| Untreated solution | – | – | 99.50 |

| Acid (0.1 N HCl, 2 h) | 11.6 | 98.1 | 99.08 |

| Alkali (0.1 N NaOH, 2 h) | 5.2 | 98.9 | 98.51 |

| Oxidative (3% H₂O₂, 1 h) | 8.6 | 99.5 | 99.41 |

| Thermal (90°C, 21 days) | 7.6 | 98.3 | 99.35 |

| Photolytic (1200 lx) | 1.2 | 99.9 | 99.47 |

Key findings:

-

Degradation products included pyroglutamic acid and dicarbamoyl-L-glutamic acid under oxidative stress .

-

Mass balance exceeded 98% across conditions, indicating minimal unknown byproducts .

Metabolic Pathways and Excretion

In vitro studies :

Excretion profile (14C-labeled studies) :

| Matrix | Excretion (%) | Parent Compound (%) |

|---|---|---|

| Urine | 8–16 | ~8 |

| Feces | 60–72 | ~60 |

| Expired CO₂ | <1 | – |

Notes:

Activation of CPS1

This compound binds carbamoyl phosphate synthetase 1 (CPS1) as a weaker agonist than NAG (Km = 0.3 mM vs. 0.02 mM for NAG) . Its mitochondrial permeability and resistance to degradation enable sustained urea cycle activation .

Hypothetical Metabolic Pathways

Early studies investigated potential reactions:

-

Urea cycle interaction :

-

Cyclization :

Synthetic and Analytical Considerations

科学的研究の応用

Carglumic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: this compound is employed in studies related to the urea cycle and metabolic disorders.

Medicine: It is used to treat hyperammonemia in patients with N-acetylglutamate synthase deficiency. .

Industry: This compound is used in the production of pharmaceuticals and as a biochemical research tool

作用機序

カルグルミン酸は、尿素サイクルの最初の酵素であるカルバモイルリン酸シンターゼ1(CPS1)の活性化剤として機能します。カルグルミン酸は、天然の活性化剤であるN-アセチルグルタミン酸を模倣することにより、アンモニアから尿素への変換を促進し、それにより血液中のアンモニアレベルを低下させます。 このメカニズムは、N-アセチルグルタミン酸シンターゼ欠損症の患者にとって重要であり、内因性N-アセチルグルタミン酸の欠乏を補います .

類似化合物の比較

類似化合物

N-アセチルグルタミン酸: カルグルミン酸と構造的に類似したCPS1の天然の活性化剤。

カルバモイルグルタミン酸: 類似の生化学的特性を持つN-アセチルグルタミン酸のもう1つのアナログ.

カルグルミン酸の独自性

カルグルミン酸は、その合成起源と、N-アセチルグルタミン酸シンターゼ欠損症に関連する高アンモニア血症の治療における特定の応用によってユニークです。 その天然の対応物とは異なり、カルグルミン酸はより安定しており、経口投与が可能です。これは、実用的な治療選択肢となっています .

類似化合物との比較

Similar Compounds

N-acetylglutamate: The natural activator of CPS1, structurally similar to carglumic acid.

Carbamoylglutamate: Another analog of N-acetylglutamate with similar biochemical properties.

Uniqueness of this compound

This compound is unique due to its synthetic origin and its specific application in treating hyperammonemia associated with N-acetylglutamate synthase deficiency. Unlike its natural counterpart, this compound is more stable and can be administered orally, making it a practical therapeutic option .

生物活性

Carglumic acid, also known as N-carbamoyl-L-glutamic acid, is a synthetic analogue of N-acetylglutamate (NAG) primarily used in the treatment of hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency. It plays a critical role in enhancing the activity of carbamoyl phosphate synthetase I (CPS I), the first enzyme in the urea cycle, thereby facilitating ammonia detoxification.

This compound functions by activating CPS I, which is essential for converting ammonia into urea. While it is a weaker activator of CPS I than NAG in vitro, it demonstrates superior efficacy in vivo due to its higher mitochondrial permeability and resistance to hydrolysis. This leads to more effective ammonia detoxification under physiological conditions .

Efficacy in Hyperammonemia Treatment

Clinical Findings:

- A study involving patients with methylmalonic acidemia (MMA) and propionic acidemia (PA) showed that treatment with this compound significantly reduced peak plasma ammonia levels from a median of 250 µmol/L to 103 µmol/L after treatment. The annualized rate of acute metabolic decompensations decreased by a median of 41% .

- In a retrospective study, patients treated with this compound experienced fewer emergency room visits due to hyperammonemia compared to those receiving standard therapy alone. Specifically, the mean number of ER admissions was 6.31 for the this compound group versus 12.76 for the control group, indicating a significant reduction in hospitalizations .

Long-term Treatment Outcomes

This compound has shown promise in long-term management:

- In a cohort study, patients treated for over one year demonstrated stabilization of ammonia levels and prevention of metabolic decompensation during acute illness episodes .

- A separate clinical trial indicated that prolonged use of this compound improved growth and psychomotor development in children with NAGS deficiency when initiated early .

Safety Profile

The safety profile of this compound appears favorable, with no serious adverse effects reported in long-term studies. It has been well tolerated among patients undergoing treatment for hyperammonemia related to urea cycle disorders .

Anticancer Activity

Recent research has uncovered potential anticancer properties of this compound:

- A study demonstrated that this compound induced apoptosis in various cancer cell lines, including pancreatic and breast cancer cells, exhibiting less toxicity compared to conventional chemotherapeutics like gemcitabine and paclitaxel. The compound increased caspase-3 activity in treated cells, indicating its role in promoting programmed cell death .

Summary of Clinical Studies on this compound

| Study Type | Patient Population | Treatment Duration | Key Findings |

|---|---|---|---|

| Retrospective | MMA and PA patients | 14-77 months | Reduced peak ammonia levels; decreased ER admissions |

| Randomized Trial | Children with PA and MMA | 2 years | Fewer ER visits; improved ammonia control |

| Observational | Patients with NAGS deficiency | Long-term | Normal growth and development when treated early |

| Cancer Study | Various cancer cell lines | In vitro | Induced apoptosis; less toxicity than standard drugs |

Case Studies

- Case Study on Long-term Efficacy : A 15-year-old male with PA showed significant reductions in plasma ammonia levels from 140.3 µmol/L before treatment to 75.7 µmol/L during six years of this compound therapy .

- Anticancer Application : In mouse models, this compound demonstrated potent antitumor activity against pancreatic and breast cancer, suggesting its potential as an alternative cancer treatment .

特性

IUPAC Name |

(2S)-2-(carbamoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQLHJZYVOQKHU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046706 | |

| Record name | N-Carbamyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carglumic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG), which is an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1). CPS1 is found in the mitochondria and is the first enzyme of the urea cycle, which converts ammonia into urea. Carglumic acid acts as a replacement for NAG in NAGS deficiency patients by activating CPS1 but it does not help to regulate the urea cycle. | |

| Record name | Carglumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1188-38-1 | |

| Record name | Carbamylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carglumic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carglumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Carbamyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARGLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L0HB4V1EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carglumic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。